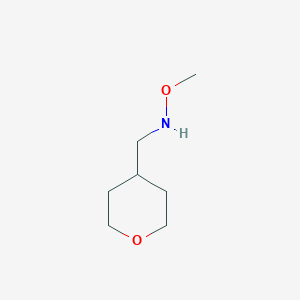

Methoxy(oxan-4-ylmethyl)amine

描述

Methoxy(oxan-4-ylmethyl)amine (synonym: [4-(4-methoxyphenyl)oxan-4-yl]methanamine hydrochloride, CAS: 1105193-75-6) is a secondary amine featuring a methoxy-substituted tetrahydropyran (oxan-4-yl) group attached to a methylamine backbone. The compound’s structure combines a cyclic ether (tetrahydropyran) with a methoxy group, which may influence its physicochemical properties and biological activity. It is commercially available and used in pharmaceutical and materials research .

属性

IUPAC Name |

N-methoxy-1-(oxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-8-6-7-2-4-10-5-3-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICWWHCOHPXTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Methoxy(oxan-4-ylmethyl)amine can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions typically involve the use of methanol and a suitable base to facilitate the O-alkylation process.

Industrial Production Methods

In industrial settings, this compound can be produced through the methanolysis of hydroxylamine sulfonates. This method involves the reaction of hydroxylamine sulfonates with methanol to yield methoxyamine and a sulfonic acid byproduct .

化学反应分析

Types of Reactions

Methoxy(oxan-4-ylmethyl)amine undergoes various chemical reactions, including:

Condensation Reactions: It condenses with ketones and aldehydes to form imines.

Deprotonation Reactions: It undergoes deprotonation by methyl lithium to form N-lithio derivatives, which can be further reacted with organolithium compounds to yield amines.

Common Reagents and Conditions

Condensation Reactions: Common reagents include ketones or aldehydes, and the reaction typically occurs under mild conditions.

Deprotonation Reactions: Methyl lithium is used as the deprotonating agent, and the reaction is carried out under anhydrous conditions to prevent hydrolysis.

Major Products Formed

Condensation Reactions: The major products are imines.

Deprotonation Reactions: The major products are amines after hydrolysis of the N-lithio derivatives.

科学研究应用

Methoxy(oxan-4-ylmethyl)amine has several scientific research applications:

作用机制

Methoxy(oxan-4-ylmethyl)amine exerts its effects by blocking abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylases. This disruption of the BER pathway increases the amount of cytotoxic adducts, leading to cell death . The compound targets DNA repair mechanisms, making it a valuable tool in cancer research and therapy.

相似化合物的比较

Substituent Variations in Amine Derivatives

Methoxy(oxan-4-ylmethyl)amine belongs to a broader class of methoxy-substituted amines. Key structural analogs include:

- Phenethylamine derivatives (e.g., 4-methoxy-N-(4-methoxybenzyl)aniline): These compounds feature aromatic methoxy groups and exhibit applications in neurotransmitter modulation and enzyme inhibition .

- Tyramine analogs (e.g., 2-((4-methoxyphenethyl)amino)-2-oxoethyl derivatives): These have methoxy groups on phenethyl chains, influencing tyrosinase inhibition and solubility .

- Digeranylphenols: Contain geranyl chains instead of cyclic ethers; methoxy group positioning affects antifungal activity .

Key Structural Differences :

- The oxan-4-ylmethyl group in the target compound introduces a six-membered ether ring, enhancing conformational rigidity compared to linear alkyl or aromatic substituents. This may improve metabolic stability and reduce nonspecific interactions .

- In contrast, phenethylamine derivatives (e.g., 4-methoxy-N-(4-methoxybenzyl)aniline) prioritize aromatic stacking interactions, which are critical for binding to enzymes like monoamine oxidases (MAOs) .

Impact of Methoxy Group Positioning and Number

The number and position of methoxy groups significantly influence biological activity:

- Antifungal Activity: Monomethoxy phenols exhibit low inhibition (~10–20%), while trimethoxy analogs show ~40–50% inhibition against Botrytis cinerea. Acetylation reverses this trend, highlighting the balance between lipophilicity and hydrogen-bonding capacity . this compound’s single methoxy group may limit antifungal potency compared to poly-methoxy analogs but improve selectivity due to reduced steric hindrance.

- Enzyme Inhibition: In acetylcholinesterase (AChE) inhibitors, methoxy groups weaken activity, whereas ethylamine substituents enhance it. For butyrylcholinesterase (BChE), methoxy groups paradoxically improve inhibition .

- Efflux Pump Modulation: Methoxy-substituted alkylamines (e.g., N-trans-feruloyl-4’-O-methyldopamine) enhance fluoroquinolone potency in Staphylococcus aureus by 8-fold. Hydroxyl groups on cinnamic moieties further optimize activity . this compound’s methoxy group may similarly improve efflux pump inhibition, though its cyclic ether could alter membrane permeability compared to linear analogs.

Physicochemical Properties

Comparative data for select methoxy-substituted amines:

Observations :

- The hydrochloride salt of this compound likely enhances aqueous solubility, a critical advantage in drug formulation .

- Tyramine derivatives (e.g., Ph2) exhibit well-defined melting points and Rf values, suggesting high purity and crystallinity, which are advantageous for structural characterization .

生物活性

Methoxy(oxan-4-ylmethyl)amine , also known as N-[(4-methoxyoxan-4-yl)methyl]pyrazin-2-amine, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting a potential role in the development of new antibiotics. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and leading to cell death.

Anticancer Potential

The anticancer activity of this compound has been a focal point in several studies. It has shown promise in inducing apoptosis in cancer cells, specifically targeting pathways associated with cell proliferation and survival. The presence of the methoxy group enhances its binding affinity to specific receptors involved in cancer cell signaling.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby disrupting critical biochemical pathways. This mechanism is particularly relevant in both antimicrobial and anticancer applications.

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound demonstrated an IC50 value of 130 nM against A549 cells and 94 nM against MDA-MB-231 cells, indicating potent antiproliferative effects .

- Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited growth in multiple bacterial strains, showcasing its potential as a novel antimicrobial agent.

Data Table: Biological Activity Summary

| Biological Activity | Target Organism/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 130 nM | |

| Anticancer | MDA-MB-231 (breast cancer) | 94 nM | |

| Antimicrobial | Various bacterial strains | Varies |

Future Directions

The ongoing research into this compound suggests that further investigations are warranted to fully elucidate its pharmacological potential. Future studies should focus on:

- In vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Understanding the detailed pathways through which the compound exerts its effects.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。